molecular formula C20H18N2O3S B3020366 (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide CAS No. 303059-06-5

(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide

Cat. No.: B3020366
CAS No.: 303059-06-5
M. Wt: 366.44
InChI Key: RYYKDXCWLZFTCU-HYARGMPZSA-N
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Description

(E)-4-((4-(Benzyloxy)benzylidene)amino)benzenesulfonamide is a sulfonamide Schiff base characterized by a benzyloxy-substituted benzylidene moiety linked to the benzenesulfonamide core. The benzyloxy group introduces steric bulk and electron-donating effects, which influence molecular interactions, solubility, and binding affinity compared to other derivatives.

Properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c21-26(23,24)20-12-8-18(9-13-20)22-14-16-6-10-19(11-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKDXCWLZFTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide , often referred to as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 320.37 g/mol

The synthesis typically involves a condensation reaction between a suitable benzaldehyde derivative and an amine, followed by sulfonation to introduce the benzenesulfonamide group. The detailed synthetic pathway may vary based on specific substituents on the aromatic rings, which can influence biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzenesulfonamide derivatives. For instance, research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the inhibition of key survival pathways, leading to increased cell death .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Molecular docking studies suggest that the compound binds effectively to the active site of carbonic anhydrase, forming significant interactions with critical residues .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is particularly relevant in preventing oxidative stress-related damage in cells. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall protective effects against cellular damage .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits carbonic anhydrase
AntioxidantScavenges free radicals

Case Study: Anticancer Mechanism

In a recent study examining the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP, suggesting that this compound may serve as a lead for developing new anticancer therapeutics .

Case Study: Enzyme Inhibition Profile

Molecular docking simulations have revealed that this compound fits well into the active site of carbonic anhydrase IX, with calculated binding affinities suggesting a strong interaction. This finding supports further exploration into its use as a therapeutic agent for conditions where carbonic anhydrase plays a pivotal role .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide typically involves the condensation of 4-amino-benzenesulfonamide with 4-(benzyloxy)benzaldehyde. This reaction can be facilitated by using acidic or basic catalysts to promote the formation of the imine linkage. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its structure and purity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. For instance, one study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound in antibiotic development .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. It acts as a PPARα agonist, which is implicated in reducing inflammation and vascular leakage in various disease models. In vivo studies demonstrated that the compound could ameliorate symptoms associated with inflammatory conditions through modulation of target gene expression related to lipid metabolism and inflammation .

Case Studies

  • Case Study on Antibacterial Efficacy : A research team synthesized a series of benzenesulfonamide derivatives, including this compound. They tested these compounds against clinical isolates of resistant bacterial strains. The study concluded that this compound showed promising activity and could serve as a scaffold for further modifications to enhance efficacy .
  • Case Study on Anti-inflammatory Mechanism : In a controlled animal study, this compound was administered to mice with induced inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical scores compared to untreated controls. This suggests that the compound may have therapeutic potential in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Spectral and Crystallographic Data

  • IR Spectroscopy : The C=N stretch appears at ~1690 cm⁻¹, consistent with Schiff bases . The benzyloxy group’s ether linkage (C-O-C) contributes to peaks at ~1250 cm⁻¹.
  • LCMS : The molecular ion [M-H]⁺ for analogous compounds (e.g., C₁₅H₁₇N₃O₂S⁺) is observed at m/z 302.18 .
  • Crystallography : While direct data for this compound is unavailable, related benzenesulfonamides with chloro or hydroxy substituents exhibit planar geometries influenced by hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Compound Name Substituent(s) Bioactivity Key Findings
(E)-4-((4-(Benzyloxy)benzylidene)amino)benzenesulfonamide Benzyloxy Anticancer, Antioxidant (predicted) Enhanced lipophilicity may improve membrane permeability but reduce solubility .
(E)-4-((4-(Dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Dimethylamino, Methylisoxazolyl Anticancer, Antioxidant Exhibited IC₅₀ = 12.5 μM against MCF-7 cells and 89% DPPH radical scavenging at 100 μM .
(Z)-4-((4-(Diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide Diethylamino, Dimethylisoxazolyl Antimicrobial Moderate activity against S. aureus (MIC = 32 μg/mL) .
4-((4-Methylbenzylidene)amino)benzenesulfonamide (1b) Methyl Enzyme inhibition Inhibited carbonic anhydrase IX (Ki = 45 nM) .

Key Observations :

  • Steric Effects : The benzyloxy group’s bulk may hinder interactions with compact binding pockets compared to smaller substituents like methyl .
  • Antioxidant Activity: Compounds with dimethylamino groups show superior radical scavenging, likely due to improved electron delocalization .

Physicochemical Properties

Property Target Compound Dimethylamino Derivative Methyl Derivative
Melting Point Not reported 228°C 198–200°C
Solubility Low in water (predicted) Moderate in DMSO High in polar solvents
Lipophilicity (LogP) ~3.5 (estimated) 2.8 2.1

Notes:

  • The benzyloxy group increases LogP, favoring lipid membrane penetration but complicating aqueous formulation .
  • Lower melting points in methyl derivatives correlate with reduced crystallinity .

Computational and Docking Studies

  • DFT Calculations: The B3LYP/6-311G(d,p) method predicts that benzyloxy-substituted compounds exhibit larger dipole moments (~5.2 Debye) than dimethylamino derivatives (~4.3 Debye), influencing solubility and protein-ligand interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide, and how can reaction efficiency be monitored?

  • Methodology : The compound can be synthesized via Schiff base formation, where 4-(benzyloxy)benzaldehyde reacts with 4-aminobenzenesulfonamide under reflux in a polar aprotic solvent (e.g., ethanol or acetone). Pyridine is often added to scavenge HCl, improving yield . Reaction progress is monitored by TLC or NMR to track imine bond formation (δ ~8.3 ppm for the C=N proton) . Purification involves ethyl acetate extraction, acid-base washes to remove unreacted starting materials, and recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the imine proton (δ ~8.3 ppm) and aromatic protons (δ 6.5–8.0 ppm). The benzyloxy group shows a singlet for the -OCH2Ph protons (δ ~5.1 ppm) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]+) and fragments like the sulfonamide moiety (m/z ~156) .
  • IR : Stretching vibrations for C=N (~1600–1650 cm⁻¹) and sulfonamide S=O (~1150–1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms or serine proteases using fluorometric assays, comparing IC50 values to reference inhibitors (e.g., acetazolamide) .
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do substituents on the benzylidene or sulfonamide moieties influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzylidene ring. Test for changes in enzyme inhibition potency or cellular uptake .
  • QSAR Modeling : Use computational tools (e.g., CODESSA) to correlate substituent descriptors (Hammett σ, logP) with bioactivity, identifying critical pharmacophores .

Q. How can molecular docking elucidate the mechanism of action against carbonic anhydrase IX?

  • Methodology :

  • Protein Preparation : Retrieve the crystal structure (PDB: 3IAI) and optimize protonation states using tools like AutoDock Tools .
  • Docking Simulations : Perform flexible docking (e.g., AutoDock Vina) to analyze binding poses. Key interactions include hydrogen bonds with Thr199/Gln92 and π-π stacking with His94 .
  • Free Energy Calculations : Use MM-GBSA to validate binding affinity predictions .

Q. What strategies resolve contradictions in biological data across different studies?

  • Methodology :

  • Assay Standardization : Control variables like pH, temperature, and enzyme source (recombinant vs. native) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Orthogonal Assays : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays .

Q. How can reaction conditions be optimized to improve imine stability during synthesis?

  • Methodology :

  • Solvent Screening : Test aprotic solvents (e.g., DMF, acetonitrile) to minimize hydrolysis. Anhydrous conditions and molecular sieves enhance imine yield .
  • Catalysis : Add Lewis acids (e.g., ZnCl2) or use microwave-assisted synthesis to reduce reaction time from 12 hours to <2 hours .

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